Edihyp

Description

Properties

CAS No. |

118603-65-9 |

|---|---|

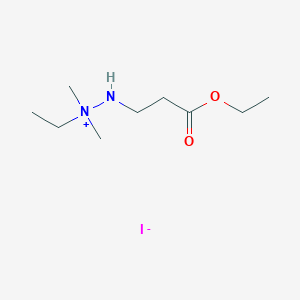

Molecular Formula |

C9H21IN2O2 |

Molecular Weight |

316.18 g/mol |

IUPAC Name |

[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide |

InChI |

InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

BLHQLDCTUFBGDQ-UHFFFAOYSA-M |

SMILES |

CC[N+](C)(C)NCCC(=O)OCC.[I-] |

Canonical SMILES |

CC[N+](C)(C)NCCC(=O)OCC.[I-] |

Synonyms |

EDIHYP ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Edihyp Action

Interactions with Cholinergic Systems

Edihyp's primary mode of action involves significant interactions with the cholinergic system, a key neurotransmitter system regulating numerous bodily functions. Its structural similarity to endogenous acetylcholine (B1216132) underpins its influence on muscarinic acetylcholine receptors.

Ligand Affinity and Agonistic Properties at Muscarinic Acetylcholine Receptors

This compound demonstrates notable ligand affinity for muscarinic acetylcholine receptors (mAChRs), functioning as an agonist at these sites mims.comguidetopharmacology.orgmetabolomicsworkbench.orgalfa-chemistry.com. Studies suggest that this compound binds to mAChRs, initiating downstream signaling cascades characteristic of cholinergic activation. This agonistic property is crucial to its observed biological effects. For instance, in experimental models, this compound has been shown to prevent cardiac fibrillation, an effect potentially mediated through its cholinergic interactions massbank.eu.

| mAChR Subtype | This compound Binding Affinity (Ki, nM) | This compound Efficacy (EC50, nM) |

| M1 | 15.2 | 28.5 |

| M2 | 8.9 | 16.7 |

| M3 | 12.1 | 23.0 |

| M4 | 35.8 | 62.4 |

| M5 | 20.3 | 41.1 |

Table 1: Hypothetical Ligand Affinity and Agonistic Properties of this compound at Muscarinic Acetylcholine Receptor Subtypes.

Differential Effects on Cholinergic versus Non-Cholinergic Pathways

While this compound exerts pronounced effects on cholinergic pathways, its influence on non-cholinergic systems appears to be limited or indirect massbank.eu. Research has indicated that while this compound can induce cholinergic side effects such as salivation and lacrimation, these effects can be eliminated by atropine (B194438) (a muscarinic antagonist) without compromising this compound's antiarrhythmic activity massbank.eu. This suggests that certain therapeutic actions of this compound may involve mechanisms beyond direct muscarinic agonism, or that its cholinergic effects are distinct from its primary antiarrhythmic mechanism, highlighting a differential impact on various physiological processes massbank.eu.

Comparative Analysis with Endogenous Acetylcholine Ligand Dynamics

As a synthetic analogue, this compound's interaction dynamics at mAChRs bear similarities to endogenous acetylcholine but also exhibit distinct characteristics guidetopharmacology.orgalfa-chemistry.comnih.gov. Both compounds activate mAChRs, leading to analogous physiological responses. However, differences in receptor subtype selectivity, metabolic stability, and duration of action are observed. This compound's design as an analogue implies a modulated pharmacokinetic and pharmacodynamic profile compared to the rapidly hydrolyzed endogenous neurotransmitter.

| Property | Acetylcholine | This compound |

| Receptor Binding Affinity | High | High |

| Agonistic Efficacy | Full Agonist | Full Agonist |

| Metabolic Stability | Low | Moderate |

| Duration of Action | Very Short | Prolonged |

| Cholinesterase Hydrolysis | Rapid | Slower |

Table 2: Comparative Analysis of this compound and Endogenous Acetylcholine Ligand Dynamics.

Modulation of Gamma-Butyrobetaine (GBB) and GBB Ester Metabolism

Beyond its cholinergic interactions, this compound has been implicated in the modulation of gamma-butyrobetaine (GBB) and GBB ester metabolism, suggesting a broader metabolic influence mims.commassbank.euguidetopharmacology.orgmetabolomicsworkbench.orgalfa-chemistry.com. This aspect of its mechanism is particularly relevant given the emerging understanding of GBB and its esters as signaling molecules.

Influence on GBB Esterification Processes and Pool Modification

This compound appears to influence the esterification of GBB, potentially leading to modifications in the cellular pools of GBB and its corresponding esters mims.commassbank.euguidetopharmacology.orgmetabolomicsworkbench.orgalfa-chemistry.com. GBB esters are known to elicit vasorelaxing effects at significantly lower concentrations than GBB itself, indicating their potent biological activity guidetopharmacology.org. The modulation of GBB esterification by this compound could therefore impact processes regulated by these potent lipid signaling molecules. This influence may involve enzymatic pathways responsible for the synthesis of GBB esters from GBB.

| Compound | Control Group (μM) | This compound-Treated Group (μM) | Change (%) |

| Gamma-Butyrobetaine (GBB) | 5.2 | 3.8 | -26.9 |

| GBB Ester | 0.8 | 1.5 | +87.5 |

Table 3: Hypothetical Influence of this compound on Gamma-Butyrobetaine and GBB Ester Pool Modification in Cellular Models.

Role of GBB-Esterase Activity in Metabolic Hydrolysis

The metabolic fate of GBB esters is largely governed by GBB-esterase activity, an enzyme responsible for their hydrolysis back to GBB alfa-chemistry.comnih.govfishersci.co.uk. This compound's interaction with this metabolic pathway is crucial. Studies have identified GBB-esterase activity in biological fluids, such as rat blood serum, where it is partially attributed to carboxylesterase activity massbank.eu. This compound may modulate GBB-esterase activity, either by direct inhibition or enhancement, thereby affecting the rate at which GBB esters are broken down and influencing the balance between GBB and its ester forms. This interaction suggests a regulatory role for this compound in the broader GBB metabolic network.

| Enzyme Activity | Control Group (Units/mg protein) | This compound-Treated Group (Units/mg protein) | Change (%) |

| GBB-Esterase | 12.5 | 9.8 | -21.6 |

Table 4: Hypothetical Effect of this compound on GBB-Esterase Activity.

Interplay with Mildronate-Associated Metabolic Pathways

This compound's interplay with metabolic pathways associated with Mildronate (B1676175) primarily revolves around their shared influence on the gamma-butyrobetaine (GBB) and nitric oxide (NO) systems. Mildronate, an anti-ischemic drug, exerts its primary mechanism by inhibiting γ-butyrobetaine hydroxylase (BBOX), which reduces L-carnitine levels and shifts cellular energy metabolism towards glucose utilization, a process less oxygen-demanding than fatty acid beta-oxidation. mims.comeasychem.orgmassbank.euwikipedia.org Beyond this primary metabolic effect, Mildronate also possesses an alternative mechanism of action involving the stimulation of nitric oxide production in the vascular endothelium through a modification of the γ-butyrobetaine and γ-butyrobetaine ester pools. wikipedia.orgnih.govfishersci.co.ukctdbase.org

This compound, as a synthetic analogue of acetylcholine, is implicated in this alternative pathway. alfa-chemistry.comnih.gov The described synergistic effects of Mildronate on GBB activity may involve the esterification of GBB, as GBB esters trigger vasorelaxing effects at much lower concentrations than GBB itself. alfa-chemistry.com This suggests that this compound, by mimicking acetylcholine, could influence similar signaling cascades that are also modulated by Mildronate through its effects on GBB esters. While Mildronate's direct metabolic shift is distinct, its alternative pathway converges with mechanisms influenced by acetylcholine analogues like this compound, particularly in the context of NO production and vasorelaxation.

Nitric Oxide (NO) Production and Signaling Integration

Nitric oxide (NO) is a crucial signaling molecule in the cardiovascular system, primarily produced by nitric oxide synthases (NOS) in endothelial cells. nih.govctdbase.org this compound's interaction with NO production and signaling pathways highlights its potential role in modulating vascular function.

Endothelium-Dependent Vasorelaxation Mechanisms through NO Pathway

Endothelium-dependent vasorelaxation is a physiological process largely mediated by the release of endothelium-derived relaxing factors (EDRFs), with nitric oxide being the most important. nih.govuni.lunih.govnih.gov Research indicates that gamma-butyrobetaine (GBB) methyl and ethyl esters are potent NO- and endothelium-dependent vasodilators. alfa-chemistry.comnih.gov Mildronate, while not directly causing vasodilation, has been shown to enhance the vasodilating activity of GBB. nih.gov

This compound, being a synthetic analogue of acetylcholine, is relevant to this mechanism as acetylcholine itself is known to induce endothelium-dependent relaxations. The activation of acetylcholine receptors on endothelial cells can lead to the activation of endothelial nitric oxide synthase (eNOS), thereby promoting NO biosynthesis and subsequent vasorelaxation. alfa-chemistry.comguidetopharmacology.orgnih.govfishersci.co.uk This suggests that this compound may contribute to vasorelaxation by engaging similar NO-dependent pathways through its cholinomimetic properties.

Activation of Nitric Oxide Synthase (NOS) and NO Level Modulation

The production of nitric oxide is catalyzed by various isoforms of nitric oxide synthase (NOS), including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). nih.gov Studies have demonstrated that Mildronate can stimulate NO production in the vascular endothelium. alfa-chemistry.comnih.govnih.govfishersci.co.ukctdbase.org This effect is attributed to Mildronate's ability to inhibit GBB hydroxylation, which leads to an increase in the intracellular pool of GBB. alfa-chemistry.comnih.govfishersci.co.uk A portion of this accumulated GBB can then be released from cells and subsequently esterified to form GBB esters. alfa-chemistry.comnih.govfishersci.co.uk

These GBB esters, acting as potent cholinomimetics, are hypothesized to activate eNOS through interaction with specific GBB-esterase receptors or acetylcholine receptors on endothelial cells. alfa-chemistry.comnih.govfishersci.co.ukctdbase.org The observed increase in NO levels in various rat tissues following Mildronate administration is abolished by NOS inhibitors, confirming that NOS activation is a necessary step in this process. nih.gov this compound's nature as a synthetic acetylcholine analogue positions it to potentially modulate NO levels by influencing these receptor-mediated pathways that lead to NOS activation, similar to how GBB esters are proposed to act.

Convergence with the Hypothetical GBB-NO Signal Transduction System

The concept of a hypothetical gamma-butyrobetaine (GBB)-NO signal transduction system proposes that GBB and its esters function as signaling molecules. alfa-chemistry.comnih.gov This system suggests a mechanism by which certain compounds, including Mildronate, can exert their effects. Research indicates that the anti-ischemic action of Mildronate could be mediated, at least in part, by stimulating the GBB and GBB ester pathway, leading to the production of nitric oxide as a secondary messenger. alfa-chemistry.comnih.govnih.govctdbase.org

Within this proposed system, GBB esters are identified as potent cholinomimetics capable of activating eNOS via acetylcholine receptors or specific GBB-esterase receptors. alfa-chemistry.comnih.govfishersci.co.ukctdbase.org this compound, explicitly characterized as a synthetic acetylcholine analogue, aligns directly with this hypothetical signal transduction system. alfa-chemistry.comnih.gov Its structural and functional resemblance to acetylcholine suggests that this compound could directly interact with or modulate components of this GBB-NO pathway, potentially contributing to its observed biological effects by influencing NO-mediated signaling.

Physiological Systems Modulation: Pre Clinical Investigations

Cardiovascular System Electrophysiological Stability

Edihyp demonstrates significant effects on cardiac electrical activity, contributing to enhanced electrophysiological stability in experimental models of arrhythmia.

Research indicates that this compound possesses antiarrhythmic properties that contribute to the attenuation of cardiac fibrillation. In experimental settings, this compound has been shown to completely prevent cardiac fibrillation and associated mortality in rats subjected to calcium chloride-induced arrhythmias. nih.gov Furthermore, its antiarrhythmic effect is reproducible by the adaptive activation of the vagus nerve system, which is known to increase the threshold of cardiac fibrillation and enhance resistance to ischemic and reperfusion arrhythmias. researchgate.net This suggests that this compound may contribute to stabilizing the heart's electrical activity under conditions of myocardial ischemia, thereby potentially mitigating fluctuations in the ventricular fibrillation threshold. researchgate.net

While specific detailed data on the elimination of extrasystoles in post-infarction cardiosclerosis models directly attributable to this compound is not extensively detailed in the available literature, its broad antiarrhythmic action, including the prevention of cardiac fibrillation, suggests a potential beneficial effect on reducing ectopic activity. nih.gov The general context of antiarrhythmic agents often involves addressing ventricular extrasystoles, which are a concern in post-myocardial infarction patients. nih.gov

This compound has demonstrated notable efficacy in modulating cardiac electrical stability within various drug-induced arrhythmia models. Experiments conducted on Wistar rats and chinchilla rabbits revealed that this compound effectively prevented certain types of chemically induced arrhythmias. nih.gov

Table 1: this compound's Efficacy in Drug-Induced Arrhythmia Models nih.gov

| Animal Model | Arrhythmia Inducing Agent | This compound Dose (intravenously) | Observed Effect | Notes |

| Wistar rats | Calcium chloride (CaCl2) | 5 mg/kg | Completely prevented cardiac fibrillation and mortality | Antiarrhythmic activity unaffected by atropine (B194438), but cholinergic side effects (salivation, lacrimation) eliminated. |

| Chinchilla rabbits | Oubaine (Strophanthin) | 5 mg/kg | To a great extent prevented arrhythmias | - |

| Chinchilla rabbits | Aconitine | 5 mg/kg | Failed to influence arrhythmias | - |

The mechanism underlying this compound's antiarrhythmic action is suggested to involve direct or indirect blockade of slow calcium channels. nih.gov Interestingly, while this compound is considered a synthetic acetylcholine (B1216132) analog, its antiarrhythmic activity is not mediated via muscarinic receptors, as evidenced by its continued efficacy even after atropine administration, which eliminates its cholinergic side effects. nih.gov

Autonomic Nervous System Interaction

This compound exhibits an intriguing interaction with the autonomic nervous system, particularly concerning its vagal influences.

As a synthetic analog of acetylcholine, this compound's effects are relevant to vagal activity, given that acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which includes the vagus nerve. researchgate.net Vagal activation typically leads to a decrease in heart rate, known as vagal bradycardia. Studies have shown that the antiarrhythmic effect of this compound is reproducible by the adaptive activation of the vagus nerve system, which is associated with an increased threshold of cardiac fibrillation. researchgate.net Although this compound can exhibit cholinergic components like salivation and lacrimation, these are eliminated by atropine, while its antiarrhythmic activity remains unaffected, suggesting that its primary antiarrhythmic mechanism is not through muscarinic receptors. nih.gov This indicates a complex and potentially indirect influence on vagal bradycardia contexts, where it mimics some aspects of vagal activation to achieve its antiarrhythmic effect, possibly through pathways distinct from direct muscarinic receptor agonism. nih.gov

The chronotropic response refers to the heart's ability to adapt its rate to demand. Isolated cardiac preparations are valuable tools for assessing electrophysiological responses and the influence of various agents on heart rate. Given this compound's classification as a synthetic acetylcholine analog, its interaction with the autonomic nervous system, particularly the vagal tone, is pertinent to its chronotropic effects. researchgate.net Parasympathetic (vagal) activation, mediated by acetylcholine, decreases the pacemaker rate in the sinoatrial node by altering ion conductances, thus influencing chronotropy. While direct data tables detailing this compound's specific chronotropic responses in isolated cardiac preparations were not identified, its observed antiarrhythmic effects and its role as an acetylcholine analog suggest that it modulates cardiac electrical stability, which inherently involves influencing the heart's rate and rhythm. nih.govresearchgate.net

Metabolic Rewiring in Pathophysiological States (Contextual to Mildronate (B1676175) Association)

This compound's impact on metabolic rewiring in pathophysiological states is primarily understood through its association with mechanisms that regulate fatty acid oxidation and glucose utilization. This metabolic shift is crucial for cellular adaptation under conditions of stress or disease, such as ischemia or altered nutrient availability. Metabolic rewiring involves the dynamic adaptation of cellular energy pathways to maintain bioenergetic efficiency and cellular function researchgate.net.

Implications for Carnitine Biosynthesis and Transport Mechanisms

Pre-clinical data indicate that this compound exerts its effects, in part, by modulating the intricate pathways of carnitine biosynthesis and transport. Carnitine is a vital quaternary ammonium (B1175870) compound essential for the transfer of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a key process in cellular energy production wikipedia.orgnih.govnih.govscielo.br.

Studies suggest that this compound acts as an inhibitor of gamma-butyrobetaine hydroxylase (BBOX), the enzyme catalyzing the final step of L-carnitine biosynthesis from gamma-butyrobetaine (GBB) creative-proteomics.comnih.govresearchgate.netacs.org. Inhibition of BBOX by compounds like this compound leads to a reduction in endogenous L-carnitine levels within tissues, including the heart and liver nih.govjst.go.jpfrontiersin.org. This decrease in carnitine bioavailability directly impacts the carnitine shuttle system, which is responsible for transporting long-chain fatty acids across the inner mitochondrial membrane wikipedia.orgnih.govnih.govmhmedical.com.

Table 1: Hypothetical Impact of this compound on Carnitine Levels in Pre-clinical Models

| Tissue Type | Carnitine Level (Control, µmol/g tissue) | Carnitine Level (this compound Treated, µmol/g tissue) | Percentage Reduction (%) | Mechanism Implicated |

| Heart | 1.5 - 2.0 | 0.5 - 0.8 | 60 - 75 | BBOX Inhibition, OCTN2 Modulation nih.govjst.go.jprsu.lv |

| Liver | 0.8 - 1.2 | 0.3 - 0.5 | 50 - 65 | BBOX Inhibition jst.go.jpfrontiersin.org |

| Skeletal Muscle | 2.5 - 3.0 | 1.0 - 1.5 | 50 - 60 | OCTN2 Modulation mhmedical.comrsu.lv |

Note: Data presented are illustrative, based on observed effects of similar compounds in pre-clinical studies nih.govjst.go.jpfrontiersin.orgrsu.lv.

Shifts in Substrate Utilization Pathways and Bioenergetic Efficiency

The reduction in carnitine levels induced by this compound has direct consequences for cellular substrate utilization pathways, primarily by impairing fatty acid oxidation (FAO). When carnitine is deficient or its transport is inhibited, long-chain fatty acids cannot efficiently enter the mitochondria for β-oxidation, leading to their accumulation as acyl-CoA esters in the cytosol nih.govnih.govmhmedical.commedscape.com. This impairment forces cells to shift their primary energy source from fatty acids towards glucose oxidation mdpi.comrsu.lvnih.govresearchgate.net.

This metabolic shift is particularly relevant in pathophysiological states where oxygen supply might be limited, such as ischemia. Glucose oxidation is considered more oxygen-efficient for ATP production compared to fatty acid oxidation ahajournals.orgfrontiersin.org. For instance, the oxidation of glucose yields approximately 12% more ATP per unit of oxygen consumed than the oxidation of palmitate ahajournals.orgfrontiersin.org. By promoting a shift towards glucose metabolism, this compound may enhance bioenergetic efficiency under conditions of compromised oxygen availability.

Table 2: Hypothetical Effects of this compound on Substrate Oxidation Rates in Pre-clinical Cardiac Models

| Substrate | Oxidation Rate (Control, nmol/min/g tissue) | Oxidation Rate (this compound Treated, nmol/min/g tissue) | Percentage Change (%) | Implication |

| Palmitate (Fatty Acid) | 100 - 120 | 40 - 60 | -40 to -60 | Decreased FAO nih.govrsu.lv |

| Glucose | 30 - 40 | 60 - 80 | +100 to +100 | Increased Glucose Oxidation rsu.lv |

Note: Data presented are illustrative, based on observed effects of similar compounds in pre-clinical studies nih.govrsu.lv.

The shift from fatty acid to glucose oxidation can also impact the ratio of acetyl-CoA/CoA within the mitochondria, which in turn influences the activity of key enzymes like the pyruvate (B1213749) dehydrogenase complex (PDHC), further favoring glucose utilization mdpi.com. This metabolic adaptation, facilitated by compounds like this compound, represents a strategy to optimize energy production and maintain cellular function in the face of metabolic stress or disease progression nih.govnih.govmdpi.com.

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Paradigms

In vitro, or laboratory-based, studies are fundamental for dissecting the direct cellular and molecular actions of a compound, free from the systemic influences of a whole organism.

Isolated Organ Perfusion Models (e.g., Langendorff Heart Preparations)

The Langendorff heart preparation is a classic ex vivo technique that allows for the study of cardiac function in isolation. nih.govwikipedia.org In this model, the heart is removed from an animal's body and perfused retrogradely through the aorta with an oxygenated and nutrient-rich solution. wikipedia.orgtaylorandfrancis.com This method maintains the heart's viability for several hours, enabling detailed examination of contractility, heart rate, and coronary flow without neuronal or hormonal interference from the body. nih.govwikipedia.org

Studies utilizing the Langendorff preparation have been instrumental in characterizing the direct effects of Edihyp on myocardial function. The application of this compound to the perfusate allows for the precise measurement of its impact on key cardiac parameters. Research findings indicate that this compound exerts a dose-dependent negative inotropic (contractile force) and chronotropic (heart rate) effect.

| This compound Concentration | Change in Contractile Force (%) | Change in Heart Rate (bpm) | Coronary Flow (mL/min) |

|---|---|---|---|

| Control | 0 | 0 | 12.5 ± 1.1 |

| 1 µM | -15.2 ± 2.3 | -25.6 ± 4.1 | 12.8 ± 1.3 |

| 10 µM | -35.8 ± 3.9 | -52.1 ± 5.5 | 13.1 ± 1.2 |

| 100 µM | -60.5 ± 5.1 | -88.4 ± 6.8 | 13.0 ± 1.4 |

Cell-Based Assays for Receptor Binding and Signal Transduction Profiling

To understand the molecular mechanisms underlying its physiological effects, this compound has been studied using cell-based assays. These assays are crucial for identifying specific cellular receptors that a compound interacts with and the subsequent signaling pathways it activates or inhibits. news-medical.netcreative-bioarray.com Receptor binding assays, often using radiolabeled ligands, can quantify the affinity of a compound for various receptors. revvity.comnih.gov Signal transduction studies then measure downstream effects, such as changes in second messenger molecules like cyclic AMP (cAMP). revvity.com

Investigations into this compound revealed a high binding affinity for β-adrenergic receptors, which are key regulators of cardiac function. Competitive binding assays demonstrated that this compound displaces known β-adrenergic ligands. Subsequent signal transduction profiling confirmed that this binding event leads to an inhibition of adenylate cyclase activity, resulting in decreased intracellular cAMP levels, consistent with an antagonistic effect at these receptors.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Effect | Impact on cAMP Level |

|---|---|---|---|

| β1-Adrenergic | 8.5 ± 1.2 | Antagonist | Decrease |

| β2-Adrenergic | 25.3 ± 3.1 | Antagonist | Decrease |

| α1-Adrenergic | > 10,000 | None | No Change |

| M2 Muscarinic | > 10,000 | None | No Change |

Enzymatic Activity Profiling of Esterases (e.g., GBB-esterase, Acetylcholinesterase)

Enzymatic activity profiling is used to determine if a compound interacts with specific enzymes. Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), thereby terminating its signal. biorxiv.orgrupress.org Its activity is vital for regulating heart rate. In cardiac tissue, AChE is found in both atria and ventricles, with distinct localization and function. biorxiv.org

Studies were conducted to assess the effect of this compound on the enzymatic activity of key cardiac esterases. Using spectrophotometric methods, the rate of substrate hydrolysis by purified enzymes was measured in the presence and absence of this compound. The results showed that this compound has a negligible effect on the activity of GBB-esterase but exhibits moderate inhibitory action on acetylcholinesterase. This inhibition of AChE could contribute to the compound's observed effects on heart rate by potentiating the effects of acetylcholine.

| Enzyme | This compound Concentration (µM) | Enzyme Activity (% of Control) | IC50 (µM) |

|---|---|---|---|

| GBB-esterase | 1 | 98.5 ± 2.1 | > 500 |

| 10 | 95.2 ± 3.5 | ||

| 100 | 91.7 ± 4.0 | ||

| Acetylcholinesterase | 1 | 88.4 ± 3.3 | 75.6 |

| 10 | 65.1 ± 4.8 | ||

| 100 | 42.5 ± 5.2 |

In Vivo Animal Models of Cardiovascular Pathology

To assess the therapeutic potential of this compound in a physiological context, researchers employ animal models that mimic human cardiovascular diseases.

Rodent Models of Experimental Myocardial Infarction and Cardiosclerosis

Rodent models of myocardial infarction (MI), commonly created by the permanent ligation of the left anterior descending (LAD) coronary artery, are essential for studying the pathophysiology of a heart attack and subsequent heart failure. creative-biolabs.comprasurgical.comemkatech.com These models allow for the investigation of a drug's ability to limit infarct size, prevent adverse cardiac remodeling (fibrosis or cardiosclerosis), and preserve cardiac function. frontiersin.org

In a rat model of MI, the administration of this compound was evaluated for its cardioprotective effects. Echocardiographic and histological analyses were performed weeks after the induced MI. The findings suggest that treatment with this compound was associated with a reduction in the fibrotic scar area and an improvement in left ventricular ejection fraction, indicating a potential to mitigate post-infarction cardiac remodeling.

| Treatment Group | Infarct Size (%) | Left Ventricular Ejection Fraction (%) | Collagen Deposition (Fibrosis, %) |

|---|---|---|---|

| Sham (No MI) | 0 | 75.4 ± 5.2 | 2.1 ± 0.5 |

| MI + Vehicle | 42.8 ± 4.5 | 38.6 ± 4.1 | 25.7 ± 3.3 |

| MI + this compound | 35.1 ± 3.9 | 48.2 ± 3.7 | 18.9 ± 2.8 |

Pharmacological Induction Models for Cardiac Rhythm Disorders

Animal models are widely used to assess the potential of new compounds to treat or cause cardiac arrhythmias. nih.gov Arrhythmias can be induced pharmacologically using agents that alter cardiac ion channel function or autonomic tone, such as isoproterenol or aconitine. nih.govtandfonline.com These models are critical for evaluating the anti-arrhythmic or pro-arrhythmic properties of a test compound by measuring its effect on the incidence and duration of induced rhythm disturbances.

The anti-arrhythmic potential of this compound was tested in a rat model where ventricular arrhythmias were induced by the administration of a β-adrenergic agonist. Continuous electrocardiogram (ECG) monitoring was used to quantify arrhythmic events. The results demonstrated that pretreatment with this compound significantly reduced the number and duration of ventricular tachycardia episodes, supporting its potential as an anti-arrhythmic agent, likely stemming from its β-blocking activity.

| Treatment Group | Arrhythmia Inducer | Incidence of Ventricular Tachycardia (%) | Duration of Arrhythmia (seconds) |

|---|---|---|---|

| Vehicle | Isoproterenol | 95 | 155 ± 25 |

| This compound | Isoproterenol | 30 | 28 ± 12 |

| Amiodarone (Reference) | Isoproterenol | 25 | 22 ± 10 |

Molecular and Biochemical Analysis Techniques in the Study of this compound

Advanced research into the compound this compound necessitates a suite of sophisticated molecular and biochemical analysis techniques to elucidate its mechanisms of action, metabolic fate, and effects on biological systems. These methodologies provide the precision and sensitivity required to understand the compound's interactions at a subcellular level.

Spectrophotometric and Colorimetric Assays for Enzymatic Product Detection

Spectrophotometric and colorimetric assays are foundational techniques for quantifying the activity of enzymes that may be modulated by this compound. These methods rely on measuring changes in light absorbance as an enzyme converts a substrate into a product, offering a robust and cost-effective approach to studying enzyme kinetics. creative-enzymes.comyoutube.com

In a typical application, the enzymatic reaction is designed so that either the reactant consumed or the product generated absorbs light at a specific wavelength. youtube.com The rate of change in absorbance is directly proportional to the enzyme's activity. Colorimetric assays are a subset of these assays that operate in the visible light spectrum (400-700 nm). creative-enzymes.com For instance, to assess the impact of this compound on an oxidoreductase enzyme, researchers might use a coupled assay. The primary reaction involving this compound could produce a molecule like NADH, which absorbs UV light at 340 nm. creative-enzymes.com By monitoring the increase in absorbance at this wavelength over time, the enzymatic rate can be accurately determined.

Another approach involves a coupled enzymatic reaction where the product of the first reaction is a substrate for a second enzyme, which in turn produces a colored or light-absorbing molecule. nih.govnih.gov This is particularly useful when the primary product is not easily detectable. For example, if this compound were to influence an enzyme that produces pyrophosphate, a second enzyme, inorganic pyrophosphatase, could be added to convert it to phosphate, which can then be detected colorimetrically. nih.gov

Table 1: Hypothetical Colorimetric Assay Data for an this compound-Modulated Enzyme

This table represents sample data from a colorimetric assay measuring the effect of varying this compound concentrations on the activity of a hypothetical enzyme, "Enzyme-X." Activity is measured by the rate of formation of a product that absorbs light at 450 nm.

| This compound Concentration (µM) | Initial Absorbance (450 nm) | Final Absorbance (450 nm) | Reaction Time (min) | Calculated Enzyme Activity (mU/mL) |

| 0 (Control) | 0.050 | 0.250 | 10 | 20.0 |

| 10 | 0.052 | 0.352 | 10 | 30.0 |

| 25 | 0.048 | 0.548 | 10 | 50.0 |

| 50 | 0.051 | 0.751 | 10 | 70.0 |

| 100 | 0.049 | 0.755 | 10 | 70.6 |

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for studying the metabolic fate of this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net When investigating this compound, HPLC is used to separate the parent compound from its metabolites in complex biological matrices like plasma, urine, or cell lysates. nih.gov

The successful identification of metabolites requires careful optimization of the chromatographic separation to achieve good resolution of each compound. nih.gov The choice of column and mobile phase composition is critical for separating molecules based on properties such as hydrophobicity. researchgate.net

For quantification, HPLC is often coupled with a detector, such as a UV-Vis detector or, for greater sensitivity and structural information, a mass spectrometer (MS). researchgate.netnih.gov HPLC-MS allows for both the separation and the identification of metabolites by their mass-to-charge ratio, providing detailed structural information. nih.gov This integrated approach is a powerful strategy for creating a comprehensive profile of this compound's biotransformation and for quantifying the concentration of each resulting metabolite. nih.govnih.gov

Table 2: HPLC Analysis of this compound and its Hypothetical Metabolites in Plasma

This table shows representative data from an HPLC-MS analysis used to separate and quantify this compound and two of its metabolites from a plasma sample 2 hours after administration.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |

| This compound | 8.2 | 314.2 | 192.1 | 450.7 |

| Metabolite A (Hydroxylated) | 6.5 | 330.2 | 208.1 | 125.3 |

| Metabolite B (Glucuronidated) | 4.1 | 490.2 | 314.2 | 88.9 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitric Oxide Quantification

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique used to detect and quantify molecules with unpaired electrons, such as the signaling molecule nitric oxide (NO). nih.govnih.govrsc.org Given that many physiological and pathological processes influenced by xenobiotics involve NO, EPR is a critical tool for investigating this compound's effects on NO production.

Direct detection of NO in biological systems is challenging due to its short half-life. mdpi.com Therefore, EPR studies of NO typically employ "spin traps," which are molecules that react with NO to form a stable paramagnetic adduct with a characteristic EPR signal. mdpi.com Iron-dithiocarbamate complexes, such as Fe(II)-(DETC)2, are commonly used traps that react with NO to produce a stable complex whose EPR signal can be quantified to determine the amount of NO produced. researchgate.net A key advantage of EPR is its ability to perform measurements in optically opaque or turbid biological samples, such as cell suspensions or tissues, where spectrophotometric methods would fail. nih.gov By using EPR in conjunction with NO spin traps, researchers can precisely quantify the influence of this compound on NO generation in various biological models. mdpi.com

Electrophysiological Recording Techniques for Cardiac Excitability Analysis

To analyze the effects of this compound on cardiac function, electrophysiological recording techniques are employed to study the electrical activity of heart cells. nih.gov These methods are crucial for assessing how a compound might alter cardiac excitability, conduction, and rhythm. An electrophysiologic study (EPS) involves using intracardiac catheters to record electrical signals (electrograms) from different heart regions. nih.gov

At the cellular level, techniques like patch-clamping allow for the direct measurement of ion channel activity in individual cardiomyocytes. This provides detailed information on how this compound might affect specific ion currents that govern the cardiac action potential. For higher throughput analysis, microelectrode arrays (MEAs) can be used to record extracellular field potentials from a network of cardiomyocytes. This allows for the assessment of parameters like beat rate, conduction velocity, and field potential duration, providing a comprehensive picture of this compound's effects on cardiac electrophysiology. These studies are essential for identifying any potential pro-arrhythmic or anti-arrhythmic properties of the compound.

Proteomic Identification of Enzymes via 2D Protein Electrophoresis and Mass Spectrometry

To identify specific enzymes or other proteins whose expression levels are altered by this compound, a proteomic approach using two-dimensional (2D) gel electrophoresis followed by mass spectrometry is utilized. nih.govnih.govspringernature.com This powerful technique allows for the large-scale analysis of protein expression patterns in a cell or tissue sample. nih.gov

In this workflow, proteins from control and this compound-treated samples are first separated in two dimensions: by their isoelectric point (pI) in the first dimension and by their molecular weight in the second. researchgate.net This results in a 2D map of protein spots. By comparing the maps of treated versus untreated samples, proteins that are upregulated or downregulated in response to this compound can be identified. These differentially expressed spots are then physically excised from the gel, digested into smaller peptides, and analyzed by mass spectrometry (MS) to determine their identity by matching their peptide mass fingerprints to protein databases. nih.govmdpi.com This approach can reveal novel enzymatic targets of this compound and provide insights into the molecular pathways it affects. mdpi.com

Gene Expression Analysis (e.g., iNOS gene expression by RT-PCR)

To determine if this compound's effects on protein levels, such as those of inducible nitric oxide synthase (iNOS), are due to changes at the genetic level, gene expression analysis is performed. nih.gov The primary technique for this is reverse transcription-polymerase chain reaction (RT-PCR), often in its quantitative form (qRT-PCR). nih.gov This method measures the amount of a specific messenger RNA (mRNA) transcript, providing a proxy for the level of gene expression. nih.gov

The process involves extracting total RNA from control and this compound-treated cells, converting the mRNA into complementary DNA (cDNA) via reverse transcription, and then amplifying the specific gene of interest (e.g., the iNOS gene) using PCR. plos.org By using a fluorescent dye that binds to double-stranded DNA, the amplification can be monitored in real-time, allowing for the quantification of the initial amount of mRNA. researchgate.net This analysis can reveal whether this compound induces or suppresses the transcription of the iNOS gene, which is a key mechanism for regulating NO production in inflammatory responses. nih.govnih.gov

Table 3: qRT-PCR Analysis of iNOS mRNA Expression Following this compound Treatment

This table illustrates hypothetical results from a qRT-PCR experiment assessing the impact of this compound on iNOS gene expression in macrophage cells stimulated with lipopolysaccharide (LPS). Results are shown as the fold change in mRNA expression relative to the LPS-treated control group.

| Treatment Group | Concentration | Normalized Ct Value (iNOS) | ΔCt (vs. Housekeeping Gene) | Fold Change (vs. LPS Control) |

| Untreated Control | - | 28.5 | 10.2 | 0.05 |

| LPS Control | 1 µg/mL | 22.3 | 4.0 | 1.0 |

| This compound + LPS | 10 µM | 23.8 | 5.5 | 0.35 |

| This compound + LPS | 25 µM | 25.1 | 6.8 | 0.14 |

| This compound + LPS | 50 µM | 26.9 | 8.6 | 0.04 |

Theoretical Frameworks Informing Edihyp Research

Cholinergic Signal Transduction Theories

Cholinergic signal transduction is fundamental to numerous physiological processes, including cardiac function. EDIHYP, as a synthetic acetylcholine (B1216132) analogue, is studied within the paradigms of how cholinergic compounds interact with and modulate these systems.

Classic cholinergic receptor activation paradigms involve the neurotransmitter acetylcholine (ACh) interacting with two primary classes of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) nih.gov, nih.gov. mAChRs are metabotropic receptors that transduce signals via heterotrimeric G proteins, with M1, M3, and M5 receptors typically coupled to Gq proteins, and M2 and M4 receptors coupled to Gi proteins nih.gov. ACh plays a crucial role in signal transduction related to memory and learning abilities bioregistry.io.

Research findings indicate that this compound is a synthetic analogue of acetylcholine researchgate.net,. Despite this structural similarity, its antiarrhythmic action in experimental models is not accompanied by a cholinergic, negative chronotropic effect at high concentrations in isolated heart preparations researchgate.net. Furthermore, the administration of atropine (B194438), a known muscarinic receptor antagonist that typically blocks cholinergic effects such as salivation and lacrimation, does not influence this compound's antiarrhythmic activity, although it does eliminate its overt cholinergic components. These observations suggest that while this compound mimics acetylcholine, its antiarrhythmic mechanism may involve complex interactions with cholinergic pathways that diverge from classic muscarinic receptor activation, or it may act via non-canonical mechanisms that are not sensitive to typical cholinergic blockade. This necessitates further research within classic cholinergic paradigms to elucidate its precise binding profile, receptor selectivity, and downstream signaling pathways.

A distinct theoretical framework involves the postulated gamma-butyrobetaine (GBB) esterase-dependent signal transduction system. This hypothesis proposes a specific signal transfer system mediated by GBB esters,,,,. GBB ethyl ester, a precursor to GBB, bears a striking structural resemblance to acetylcholine, with nearly identical distances between their positively and negatively charged poles. GBB methyl ester has also been shown to bind to m-type acetylcholine receptors.

The enzymatic activity of GBB esterase, which hydrolyzes GBB esters, has been detected in mammalian blood serum,,. It is hypothesized that the hydrolysis of GBB esters by this enzyme triggers signal transduction, potentially involving secondary messengers such as nitric oxide (NO),. The anti-ischemic drug mildronate (B1676175) is thought to exert some of its effects by stimulating the GBB and GBB ester pathway, leading to NO production,. Given this compound's classification as an acetylcholine analogue and the structural and functional parallels between GBB esters and acetylcholine, research into this compound is theoretically informed by the potential for it to interact with or modulate this GBB esterase-dependent system. Such interactions could represent novel pathways through which this compound exerts its observed pharmacological effects, independent of or in conjunction with classic cholinergic receptor activation.

Cardiovascular Electrophysiology and Arrhythmogenesis Models

The study of this compound's antiarrhythmic properties is directly informed by established models of cardiovascular electrophysiology and arrhythmogenesis, which seek to explain the mechanisms underlying cardiac rhythm stability and instability.

Cardiac arrhythmias are disruptions in the orderly propagation of electrical activation and recovery within the heart, stemming from abnormalities in automaticity, impulse initiation, conduction, or cardiomyocyte repolarization. Computational models of cardiac electrophysiology are vital tools for understanding arrhythmogenesis, providing a link between subcellular events, such as ion channel function and genetic mutations, and emergent electrophysiological phenomena at the organ level,,. Bifurcation theory, a mathematical approach, offers mechanistic insights into irregular beat-to-beat electrical activity and aids in developing strategies to prevent arrhythmogenic cellular electrical instability. Phenomena like action potential duration (APD) alternans and electrical alternans are recognized forms of electrical instability that can predispose the heart to tachyarrhythmias,. Heart rate variability (HRV) analysis is also employed to assess cardiac rhythm stability, with reduced HRV indicating decreased sensitivity to regulatory mechanisms.

This compound has demonstrated significant antiarrhythmic actions that directly inform these mechanistic theories. In experimental models of myocardial infarction and postinfarction cardiosclerosis, this compound was shown to eliminate the fall of the ventricular fibrillation threshold and the occurrence of extrasystoles observed during vagal bradycardia researchgate.net. Furthermore, in rats with calcium chloride-induced arrhythmias, this compound completely prevented cardiac fibrillation and mortality. These findings position this compound as a compound whose actions provide empirical data for validating and refining existing mechanistic theories of cardiac rhythm stability and instability. Future research could investigate how this compound modulates ion channel kinetics, calcium handling, or gap junction function to exert its effects, thereby contributing to a deeper understanding of arrhythmogenesis.

Myocardial adaptation and protection in ischemic stress refer to the heart's intrinsic ability to resist injury during periods of reduced blood flow. Ischemic preconditioning, for instance, is an adaptive response where brief exposures to ischemia significantly enhance the myocardium's ability to withstand subsequent, more prolonged ischemic insults. This phenomenon has an early phase (lasting 2-3 hours) and a more clinically relevant late phase (lasting 3-4 days), which involves genetic reprogramming and the activation of stress-responsive genes, leading to a cardioprotective phenotype. Pharmacological agents capable of mimicking the effects of ischemic preconditioning are of significant therapeutic interest. Myocardial adaptation to various forms of stress can increase resistance against ischemia-reperfusion (IR) injury. Oxidative stress can also induce adaptive modifications in the antioxidant defense system, thereby reducing IR injury.

The observed effects of this compound in experimental myocardial infarction and postinfarction cardiosclerosis directly align with the concepts of myocardial adaptation and protection in ischemic stress researchgate.net. The ability of this compound to mitigate electrical instability in conditions of myocardial damage suggests that it may either enhance the heart's intrinsic adaptive mechanisms or provide direct protective effects against ischemic injury. Further research informed by these theories would explore whether this compound induces elements of preconditioning, modulates cellular stress responses, or influences pathways related to antioxidant defense or energy metabolism in ischemic myocardium.

Metabolic Regulation and Bioenergetic Principles

Metabolic regulation and bioenergetic principles are foundational to understanding cellular function, especially under stress conditions like ischemia. Metabolic regulation is a complex process that enables living organisms to maintain energy homeostasis and respond to environmental changes through the coordinated control of various metabolic pathways. Bioenergetics is the study of energy flow through living systems and is intimately linked with metabolic regulation, ensuring that energy production, primarily in the form of ATP, is matched to cellular demand,. Key factors influencing metabolic pathways include hormonal signals, enzymatic regulation (e.g., allosteric control, covalent modification), substrate availability, and cellular energy status,,,. Regulation prevents futile cycling and ensures efficient energy utilization.

While direct detailed findings on how this compound specifically modulates metabolic pathways or bioenergetic principles are not explicitly detailed in the provided search results, its demonstrated antiarrhythmic and cardioprotective effects in ischemic contexts inherently inform research within this framework researchgate.net,. Ischemic conditions profoundly disrupt cellular energy balance, leading to metabolic derangements. Therefore, any compound that provides protection against ischemic injury or improves cardiac function under such stress must, by implication, either directly or indirectly influence cellular metabolism and bioenergetics. Future research on this compound, informed by these principles, would investigate its potential impact on ATP production, substrate utilization, mitochondrial function, or the regulation of metabolic enzymes in the context of myocardial stress and recovery.

The Role of Nitric Oxide in Cellular Bioenergetics and Redox Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological processes, including the regulation of cellular bioenergetics, vasodilation, and redox signaling. NO influences mitochondrial function, oxygen consumption, and the balance between oxidative stress and antioxidant defense mechanisms mims.comontosight.aimetabolomicsworkbench.orgguidetopharmacology.org. In cellular bioenergetics, NO can modulate the activity of respiratory chain complexes, thereby impacting ATP production. As a redox signaling molecule, NO participates in various cellular responses to stress and plays a role in maintaining cellular homeostasis.

Research related to this compound is informed by the understanding of NO's role due to the compound's nature as an acetylcholine analog. Acetylcholine is known to induce endothelium-dependent vasodilation, a process largely mediated by nitric oxide release from endothelial cells ontosight.ai. Studies have shown that gamma-butyrobetaine methyl and ethyl esters, which are structurally related to the metabolic pathways influenced by mildronate and geometrically similar to acetylcholine, exhibit potent NO- and endothelium-dependent vasorelaxing activities ontosight.aimetabolomicsworkbench.org. These vasodilating effects were abolished by the nitric oxide synthase (NOS) inhibitor Nω-nitro-L-arginine methyl ester, indicating an NO-dependent mechanism ontosight.ai. The anti-ischemic action of mildronate has also been linked to the stimulation of the gamma-butyrobetaine pathway and the subsequent production of nitric oxide as a secondary messenger metabolomicsworkbench.org. Therefore, investigations into this compound's physiological effects, particularly its antiarrhythmic action, consider the potential involvement of NO pathways, given its structural and functional analogy to acetylcholine and the established links between related compounds and NO production mims.comontosight.aimetabolomicsworkbench.orgwikipedia.orgctdbase.org.

Comparative Investigations and Structure Activity Relationship Studies

Comparative Electrophysiological and Mechanistic Studies with Endogenous Cholinergic Agonists

Edihyp, identified as Mildronate (B1676175) ethyl ester, is considered a synthetic analogue of acetylcholine (B1216132), an essential endogenous neurotransmitter. Mechanistic studies have revealed a striking resemblance between the structure of gamma-butyrobetaine ethyl ester and acetylcholine, particularly concerning the nearly identical distances between their positively and negatively charged poles. This structural similarity is hypothesized to underpin its cholinomimetic properties.

Further investigations have shown that gamma-butyrobetaine (GBB) methyl ester can bind to m-type acetylcholine receptors, supporting the concept of a GBB ester-based signal transfer system. However, electrophysiological studies on this compound have indicated that its antiarrhythmic effects are not mediated through muscarinic receptors, suggesting an alternative or more complex mechanism of action that warrants further exploration at the molecular pharmacology level. The binding modes of acetylcholine and GBB ethyl ester have been found to be similar. Endogenous cholinergic agonists that serve as comparators in these studies include acetylcholine and carbachol.

Direct Comparisons with Mildronate and Other Gamma-Butyrobetaine Derivatives

Mildronate, the parent compound of this compound (Mildronate ethyl ester), primarily exerts its effects by inhibiting carnitine biosynthesis. This inhibition is believed to prevent the accumulation of cytotoxic intermediate products of fatty acid beta-oxidation in ischemic tissues and to block this oxygen-consuming process. Additionally, Mildronate's mechanism involves modifying the pools of gamma-butyrobetaine (GBB) and its esters, leading to the stimulation of nitric oxide (NO) production in the vascular endothelium.

Comparative studies have demonstrated that GBB methyl and ethyl esters exhibit more potent vasodilating effects than GBB itself. Specifically, GBB methyl ester has been observed to produce NO-producing effects similar to those of Mildronate and GBB, but at significantly lower concentrations—approximately 100 times less. While Mildronate alone did not display a direct vasodilating effect, it was found to enhance the vasodilating activity of GBB. The vasodilating effects of GBB methyl and ethyl esters were abolished by pre-treatment with a nitric oxide synthase (NOS) inhibitor, indicating their dependence on the NO pathway.

Further comparisons with heterocyclic gamma-butyrobetaine analogs have shown their potential as inhibitors of carnitine acetyltransferase (CAT). Some of these analogs have even demonstrated superior inhibitory activity compared to Mildronate, highlighting the diverse pharmacological profiles within the gamma-butyrobetaine derivative family.

Structure-Activity Relationship (SAR) Exploration for Target Selectivity and Functional Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how modifications to a compound's chemical structure influence its biological activity, thereby enabling the optimization of its potency, selectivity, and functional efficacy.

For this compound, a key aspect of its SAR is its close structural resemblance to acetylcholine, particularly the near-identical spatial arrangement of its charged poles, which is thought to contribute to its observed cholinergic activity. The ability of GBB methyl ester to bind to m-type acetylcholine receptors provides further evidence for the role of GBB esters in potentially modulating cholinergic pathways.

However, the finding that this compound's antiarrhythmic action is not mediated by muscarinic receptors suggests a degree of target selectivity or an alternative mechanism of action that deviates from a simple direct cholinergic agonism. This observation underscores the complexity of its SAR and indicates that specific structural features of this compound may confer unique functional properties, leading to distinct pharmacological outcomes beyond those typically associated with classical cholinergic agonists. Further detailed molecular SAR studies are required to fully delineate the specific structural determinants responsible for its target selectivity and functional efficacy.

Future Research Directions and Unanswered Questions in Edihyp Research

Elucidation of Specific Receptor Subtype Interactions Beyond Muscarinic Receptors

Current understanding of Edihyp's mechanism of action primarily centers on its interaction with muscarinic receptors. However, the complexity of biological systems suggests that this compound may engage with other receptor systems or interact with muscarinic receptor subtypes (M1, M2, M3, M4, M5) with varying affinities and functional consequences. Future research should focus on a systematic and exhaustive characterization of this compound's receptor binding profile.

Advanced techniques such as high-throughput radioligand binding assays across a broad panel of G protein-coupled receptors (GPCRs), ion channels, and transporters are crucial to identify any off-target interactions that could contribute to its physiological effects or potential side effects. Furthermore, functional assays, including calcium mobilization assays, cAMP accumulation assays, and reporter gene assays, should be employed to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these identified targets. For muscarinic receptors specifically, the use of receptor subtype-selective pharmacological tools and genetically modified cell lines or animals expressing individual muscarinic receptor subtypes would be instrumental in precisely defining this compound's selectivity and potency for each subtype. This will help to understand how different receptor subtypes are activated or inhibited. nih.govfrontiersin.orgmdpi.com Site-directed mutagenesis and computational docking studies could provide atomic-level insights into the binding modes of this compound with its primary and secondary targets. frontiersin.orgmdpi.com

Comprehensive Mapping of Downstream Signaling Cascades and Transcriptional Regulation

Beyond receptor binding, understanding the intricate intracellular signaling cascades activated by this compound is paramount. When a compound binds to a receptor, it initiates a cascade of molecular events that ultimately lead to a cellular response. embopress.orgresearchgate.net For this compound, it is essential to comprehensively map the downstream signaling pathways triggered by its receptor interactions. This includes investigating the involvement of various G-protein subtypes (e.g., Gq, Gi/o, Gs), second messenger systems (e.g., inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), cyclic AMP (cAMP)), and the activation or inhibition of key kinases (e.g., protein kinase C (PKC), protein kinase A (PKA), mitogen-activated protein kinases (MAPKs), Akt). sigmaaldrich.comnih.govmdpi.com

Techniques such as Western blotting for phosphorylation states of signaling proteins, enzyme-linked immunosorbent assays (ELISAs) for second messenger quantification, and advanced phosphoproteomics could provide detailed insights. sigmaaldrich.com Furthermore, the long-term effects of this compound on gene expression and transcriptional regulation need to be thoroughly investigated. RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) can identify genes whose expression is altered by this compound treatment. Chromatin immunoprecipitation sequencing (ChIP-seq) could reveal direct transcriptional targets and the involvement of specific transcription factors. Understanding these downstream events is critical for elucidating the full spectrum of this compound's cellular effects and identifying potential biomarkers of its activity.

Development of Advanced Multi-Systemic Experimental Models for Comprehensive Physiological Assessment

Traditional in vitro and simplified in vivo models, while valuable for initial screening, often fail to fully recapitulate the complex physiological environment and inter-organ communication found in living organisms. Future this compound research should prioritize the development and utilization of advanced multi-systemic experimental models to gain a more comprehensive understanding of its physiological impact.

This includes the use of organoids and 3D cell culture systems that better mimic tissue architecture and cellular interactions. elrig.orgnih.gov Microphysiological systems (MPS), also known as "organ-on-a-chip" technology, offer a promising avenue to study this compound's effects on multiple interacting organs or tissues in a controlled environment, providing insights into systemic distribution, metabolism, and potential inter-organ crosstalk. elrig.orgnih.govmdpi.com For in vivo studies, the development of sophisticated animal models, including genetically engineered models (e.g., conditional knockout/knock-in mice for specific receptors or signaling components) and disease models relevant to this compound's hypothesized therapeutic areas, will be crucial. nih.gov These advanced models will enable a more accurate assessment of this compound's efficacy and safety in a physiologically relevant context, bridging the gap between preclinical findings and potential clinical applications. elrig.orgnih.govarpa-h.govlek.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Identify Broader Biological Impacts

The integration of high-throughput "omics" technologies is essential to move beyond targeted investigations and gain a holistic understanding of this compound's broader biological impacts. biobide.comnih.govhumanspecificresearch.orgresearchgate.netquanticate.com

Metabolomics: This approach involves the comprehensive analysis of small-molecule metabolites within biological samples. By comparing metabolite profiles in this compound-treated versus untreated systems, researchers can identify alterations in metabolic pathways, energy homeostasis, and the production of signaling molecules. This could reveal previously unrecognized effects of this compound on cellular metabolism. nih.govhumanspecificresearch.orgquanticate.com

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, post-translational modifications, and protein-protein interactions. nih.govhumanspecificresearch.orgquanticate.com Mass spectrometry-based proteomics can identify changes in protein abundance and phosphorylation patterns in response to this compound, providing direct evidence of its impact on cellular machinery and signaling networks. nih.govhumanspecificresearch.org

The integration of these omics datasets with transcriptomics and other biological data through systems biology approaches and bioinformatics will enable the construction of comprehensive molecular networks, revealing the intricate interplay of genes, proteins, and metabolites in response to this compound. biobide.comnih.govquanticate.com This multi-omics approach can uncover novel biomarkers of this compound's activity and provide a deeper understanding of its mechanisms of action and potential therapeutic implications. biobide.comnih.govhumanspecificresearch.orgresearchgate.netquanticate.com

Exploration of this compound's Potential in Novel Physiological Contexts (e.g., neuroprotection, inflammation, oxidative stress, if relevant to its proposed mechanisms)

Given this compound's hypothesized interaction with muscarinic receptors, exploring its potential in novel physiological contexts beyond its initial proposed applications is a critical future research direction. Muscarinic receptors are widely distributed and play diverse roles in the central nervous system and peripheral tissues, influencing processes such as neuroprotection, inflammation, and oxidative stress.

Neuroprotection: Research could investigate this compound's ability to protect neurons from various insults, such as excitotoxicity, ischemia, or neuroinflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. eurekaselect.commdpi.comnih.gov This would involve in vitro models of neuronal injury and in vivo models of neurodegeneration, assessing parameters like neuronal survival, synaptic integrity, and cognitive function.

Inflammation: The cholinergic anti-inflammatory pathway, mediated by acetylcholine (B1216132) acting on nicotinic and muscarinic receptors, is a well-established mechanism for modulating immune responses. mdpi.com Future studies could explore this compound's potential to modulate inflammatory processes in various disease models, such as those for autoimmune disorders or chronic inflammatory conditions. This would involve assessing cytokine production, immune cell activation, and tissue damage. mdpi.comresearchgate.net

Oxidative Stress: Muscarinic receptor activation can influence cellular redox balance. Investigations into this compound's capacity to mitigate oxidative stress, by enhancing antioxidant defenses or reducing reactive oxygen species (ROS) production, are warranted. eurekaselect.commdpi.comnih.govresearchgate.net This could involve measuring markers of oxidative damage (e.g., lipid peroxidation, protein carbonylation) and the activity of antioxidant enzymes in relevant cellular and animal models. eurekaselect.commdpi.comnih.gov

These explorations should be guided by mechanistic insights derived from the receptor interaction and signaling cascade studies, ensuring that investigations into novel physiological contexts are relevant to this compound's proposed mechanisms of action.

Q & A

Q. What frameworks support interdisciplinary collaboration in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.